EPAC1 Inhibitory Potency: Direct Comparison with Isoxazole-Based EPAC Antagonist NY0617
3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine (ZL0479) demonstrates measurable inhibitory activity against EPAC1 (Exchange Protein directly Activated by cAMP 1) with an IC50 of 5.5 µM [1]. In direct head-to-head comparison from the same patent series (US11124489), a structurally related isoxazole analog NY0617 (Compound 10) exhibits weaker EPAC1 inhibition, with an IC50 of 7.3 µM [2]. The 2-methyl-6-nitrophenyl substitution therefore confers a 1.33-fold improvement in potency relative to this alternative substitution pattern within the same chemical series.
| Evidence Dimension | EPAC1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 5.5 µM (5500 nM) |
| Comparator Or Baseline | NY0617 (US11124489, Compound 10): IC50 = 7.3 µM (7300 nM) |
| Quantified Difference | 1.33-fold higher potency (Δ IC50 = 1.8 µM) |
| Conditions | Enzymatic inhibition assay; target: human EPAC1 |
Why This Matters
For researchers developing EPAC1-targeted probes or therapeutics, the 2-methyl-6-nitrophenyl substitution provides a measurable potency advantage over alternative isoxazole scaffolds from the same chemical series, directly informing SAR-driven candidate selection.
- [1] BindingDB. BDBM517701: ZL0479 (US11124489, Entry 15). IC50 = 5.50E+3 nM for EPAC1. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=517701 (accessed 2025). View Source
- [2] BindingDB. BDBM517666: NY0617 (US11124489, Compound 10). IC50 = 7.30E+3 nM for EPAC1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=517666 (accessed 2025). View Source
